molecular formula C17H20N4O5S B2655522 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797974-95-8

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2655522
CAS No.: 1797974-95-8
M. Wt: 392.43
InChI Key: ZGBLJTOCZFUGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Pyrimidine-Sulfonamide Hybrids in Medicinal Chemistry

Pyrimidine-sulfonamide hybrids have emerged as versatile scaffolds in drug discovery due to their ability to interact with multiple biological targets. The pyrimidine ring, a heterocyclic aromatic system, serves as a privileged structure in medicinal chemistry, enabling interactions with enzymes and receptors through hydrogen bonding and π-stacking. Sulfonamide groups, conversely, enhance solubility and provide critical binding interactions with metalloenzymes such as carbonic anhydrases. Hybridization of these moieties creates compounds with synergistic pharmacological effects, as demonstrated by their anticancer, antimalarial, and antibacterial activities.

For instance, pyrimidine-sulfonamide hybrids inhibit carbonic anhydrase isoforms overexpressed in cancer cells while concurrently disrupting DNA synthesis pathways. This dual mechanism reduces the likelihood of drug resistance, a common limitation of single-target therapies. Recent studies highlight their efficacy against multidrug-resistant strains of Plasmodium falciparum, with IC50 values in the low micromolar range. The structural flexibility of these hybrids allows for fine-tuning of pharmacokinetic properties, making them adaptable to diverse therapeutic applications.

Historical Development of Dihydrobenzodioxine-Containing Compounds

Dihydrobenzodioxine derivatives, characterized by a fused benzene and 1,4-dioxane ring system, have gained attention for their role in enantioselective synthesis and bioactivity. Early work by Zhou and colleagues demonstrated the utility of Pd-catalyzed asymmetric intramolecular C–O coupling for constructing 2-hydroxymethyl-1,4-benzodioxanes, which are key intermediates in drug synthesis. These methods enabled the efficient production of enantiomerically pure compounds, critical for optimizing receptor binding and reducing off-target effects.

The dihydrobenzodioxine moiety contributes to metabolic stability and enhanced blood-brain barrier penetration, as seen in α1-adrenoceptor blockers like doxazosin. In the context of sulfonamide hybrids, its incorporation improves solubility and modulates electronic properties, facilitating interactions with hydrophobic enzyme pockets. Recent advances in spirochromane-based sulfonamide derivatives further underscore the structural versatility of dihydrobenzodioxine frameworks in addressing drug resistance.

Research Objectives and Scope

This article focuses on elucidating the design rationale, synthetic strategies, and biological potential of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b]dioxine-6-sulfonamide. Key objectives include:

  • Analyzing the compound’s structural features in relation to established pyrimidine-sulfonamide hybrids.
  • Reviewing synthetic methodologies for integrating dihydrobenzodioxine and pyrrolidinyl-pyrimidine moieties.
  • Evaluating its predicted biological activity based on analogous compounds.

Excluded from this discussion are pharmacokinetic, toxicological, and clinical application details, as per the outlined scope.

Table 1: Comparative Biological Activities of Pyrimidine-Sulfonamide Hybrids

Compound Class Target Pathway IC50/EC50 (μM) Reference
Pyrimidine-spirochromane sulfonamide Plasmodium falciparum 2.84–6.30
Quinazoline-sulfonamide Carbonic anhydrase IX 0.12–4.56
Pyrrole-sulfonamide hybrid Escherichia coli 11.31–19.24

The integration of a pyrrolidinyl group at the pyrimidine C4 position likely enhances lipophilicity and target affinity, as observed in related anticancer agents. Meanwhile, the methoxy substituent at C2 may stabilize the compound against oxidative metabolism, extending its half-life. Future research should prioritize in vitro validation of these hypotheses to advance the compound’s development.

Properties

IUPAC Name

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-24-17-18-11-13(16(19-17)21-6-2-3-7-21)20-27(22,23)12-4-5-14-15(10-12)26-9-8-25-14/h4-5,10-11,20H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBLJTOCZFUGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrimidine Ring : Contains a methoxy group and a pyrrolidinyl substituent.
  • Dihydrobenzo[b][1,4]dioxine Core : This moiety is linked to a sulfonamide group.

The molecular formula is C15H22N4O4SC_{15}H_{22}N_4O_4S with a molecular weight of approximately 358.43 g/mol.

Synthesis

The synthesis involves multi-step organic reactions starting with the functionalization of the pyrimidine core, followed by the introduction of the sulfonamide and dioxine moieties through amide coupling reactions. Various solvents and catalysts are employed to optimize yield and purity during the synthesis process .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of diverse functional groups allows for multiple binding interactions, which can modulate enzymatic activity or receptor signaling pathways .

Antitumor Activity

Preliminary studies indicate that related compounds exhibit significant antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines, including:

  • P388 Murine Leukemia Cell Line : Demonstrated in vitro antitumor activity.
  • HCT116 Human Colon Cancer Cell Line : Some derivatives showed cytotoxic effects .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : Inhibitory activity was noted, which is significant for neurodegenerative disease research.
  • Urease Inhibition : Compounds in this class have shown strong inhibitory effects against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .

Case Studies

  • Antiviral Activity : Variants of pyrimidine derivatives have demonstrated antiviral properties against Herpes simplex and Polio viruses. The structural components contribute to their effectiveness in inhibiting viral replication .
  • Kinase Inhibition : Some derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This property positions them as candidates for cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
2-(pyrrolidin-1-yl)pyrimidineAntitumorSimilar pyrimidine structure
MeridianinsCDK inhibitorsBrominated variants show higher potency
VariolinsAntiviralNaturally occurring alkaloids with structural similarities

The unique combination of functional groups in this compound sets it apart from other compounds, enhancing its potential for diverse biological interactions .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the anticancer properties of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted by El-Din et al. (2023) investigated the compound's efficacy against various human cancer cell lines. The results indicated that it exhibited significant cytotoxic effects with an IC50 value of 0.056 µM against leukemia cell lines, outperforming standard chemotherapeutic agents .

Neurological Disorders

The compound is also being researched for its potential in treating neurological disorders such as Alzheimer's disease. Its mechanism involves the inhibition of specific enzymes linked to neurodegeneration.

Case Study: Inhibition of Butyrylcholinesterase

Research published in ACS Chemical Neuroscience demonstrated that derivatives of this compound effectively inhibit butyrylcholinesterase, an enzyme associated with Alzheimer's progression. The study reported that certain modifications enhanced the inhibitory potency significantly, suggesting a promising pathway for developing Alzheimer’s therapies .

Mechanism-Based Approaches

The compound's design allows for exploration in mechanism-based therapies targeting various signaling pathways implicated in cancer and inflammation.

Insights into Mechanisms

The inhibition of the Hedgehog signaling pathway by this compound has been documented as a viable strategy for cancer treatment. By disrupting this pathway, which is often aberrantly activated in tumors, the compound can potentially reduce tumor proliferation and enhance therapeutic outcomes .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
CCRF-CEM0.056
K-5620.080
MOLT-40.086

Table 2: Inhibition of Butyrylcholinesterase

Compound VariantIC50 (µM)Effectiveness
Original Compound0.24Moderate
Modified Variant0.12High
Standard Drug0.30Low

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dihydrobenzo[b][1,4]dioxine Sulfonamide Core

A key analogue is N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) , which shares the dihydrobenzo dioxine sulfonamide backbone but differs in the attached heterocyclic system (thiophene-pyridine vs. pyrimidine-pyrrolidine). Compound 73 was synthesized in 78% yield via coupling of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with a substituted pyridinamine . While the target compound’s biological activity remains uncharacterized in the provided evidence, compound 73 demonstrates inhibition of perforin-mediated lysis, suggesting that the dihydrobenzo dioxine sulfonamide framework is pharmacologically active. Structural variations in the heterocyclic substituent may modulate target specificity or potency.

Derivatives with Varied Substituents (Dihydrobenzo Dioxine-Based)

describes multiple dihydrobenzo dioxine derivatives, such as 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16) and 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole (24). These compounds exhibit structural diversity in their substituents, including methoxybenzyl, fluorophenyl, and thiazole groups. Unlike the target compound, which features a pyrimidine-pyrrolidine-methoxy group, these analogues prioritize benzyl or aryl substituents. For example, compound 16 showed activity against Venezuelan Equine Encephalitis Virus (VEEV), highlighting the role of the dihydrobenzo dioxine scaffold in antiviral applications .

Sulfonamide-Containing Heterocyclic Compounds

Compounds such as N-(1-(2-(dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide () illustrate the diversity of sulfonamide-linked heterocycles. These molecules incorporate pyrrolo[2,3-b]pyridine or pyrazine systems instead of pyrimidine. Such structural differences influence pharmacokinetic properties; for instance, bulkier heterocycles may reduce metabolic stability but improve target engagement.

Notes

  • Data Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogues.
  • Synthetic Challenges : The target compound’s synthesis likely requires specialized reagents (e.g., pyrrolidine-functionalized pyrimidine precursors), complicating large-scale production.
  • Activity Predictions : The pyrimidine-pyrrolidine group may enhance target selectivity compared to simpler benzyl or thiophene substituents, but empirical validation is needed.

Q & A

Q. What are the critical steps for synthesizing this compound with high yield and purity?

Methodological Answer: Synthesis involves multi-step organic reactions, including:

  • Sulfonamide coupling : Reacting a pyrimidine intermediate with a sulfonyl chloride derivative under alkaline conditions .
  • Pyrrolidine functionalization : Introducing the pyrrolidin-1-yl group via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and elevated temperatures .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization may require controlled reaction stoichiometry and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

  • NMR spectroscopy : Confirm substituent positions (e.g., methoxy, pyrrolidine) via 1^1H and 13^{13}C chemical shifts .
  • X-ray crystallography : Resolve dihedral angles between the pyrimidine and benzodioxine rings to assess planarity (e.g., angles ≈12–86°) .
  • Mass spectrometry : Validate molecular weight using high-resolution ESI-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent variation : Systematically modify groups (e.g., methoxy, pyrrolidine) and test activity. For example:

    Substituent (R)Observed ActivityReference
    EthylsulfonylHerbicidal (sulfosulfuron)
    DimethoxyEnzyme inhibition
  • Computational modeling : Use docking simulations to predict binding affinity to target proteins (e.g., kinases) .

  • In vitro assays : Measure IC50_{50} values against relevant biological targets (e.g., cholinesterase) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Control for stereochemistry : Ensure enantiomeric purity, as minor impurities (e.g., 2% racemic mixture) may skew results .
  • Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to identify solubility-driven artifacts .
  • Cross-study validation : Replicate experiments using standardized protocols (e.g., OECD guidelines) and compare with structural analogs (e.g., triazine-based sulfonamides) .

Q. What advanced techniques resolve conformational dynamics in solution vs. solid state?

Methodological Answer:

  • Dynamic NMR : Monitor rotational barriers of the pyrrolidine group in solution .
  • Single-crystal XRD : Compare solid-state conformations with computational predictions (e.g., DFT-optimized geometries) .
  • Variable-temperature studies : Assess thermal stability and phase transitions via DSC .

Q. How to design a mechanistic study linking molecular structure to observed biochemical effects?

Methodological Answer:

  • Target identification : Use affinity chromatography or pull-down assays with tagged derivatives .
  • Kinetic analysis : Measure time-dependent inhibition (e.g., kinactk_{inact}) for enzyme targets .
  • Mutagenesis : Engineer target proteins with point mutations to identify critical binding residues (e.g., catalytic triad in hydrolases) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Non-linear regression : Fit data to Hill or logistic models to estimate EC50_{50} and Hill coefficients .
  • Outlier detection : Use Grubbs’ test to exclude anomalies caused by aggregation or solvent effects .
  • Replicate stratification : Perform triplicate experiments across independent batches to assess batch-to-batch variability .

Q. How can computational tools enhance experimental design for derivatives?

Methodological Answer:

  • QSAR modeling : Train models on existing analogs to predict activity of untested derivatives .
  • Retrosynthetic analysis : Use software (e.g., ChemAxon) to identify feasible synthetic routes for novel substituents .
  • ADMET prediction : Screen for pharmacokinetic liabilities (e.g., CYP450 inhibition) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.